2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a 3-(2,5-dimethylpyrrol-1-yl)thienyl group and at positions 5 and 7 with trifluoromethyl (CF₃) groups. The CF₃ groups confer electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .
Properties
IUPAC Name |
2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N4S/c1-9-3-4-10(2)27(9)12-5-6-29-16(12)11-7-15-25-13(17(19,20)21)8-14(18(22,23)24)28(15)26-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIRPATOTUJFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC(=NC4=C3)C(F)(F)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117213 | |
| Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692287-82-4 | |
| Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=692287-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents under controlled conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction with a suitable thiophene derivative.
Pyrazolo[1,5-a]pyrimidine Core Construction: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-a]pyrimidine core, often using a cyclization agent such as methanesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
The following compounds share the pyrazolo[1,5-a]pyrimidine scaffold but differ in substituents, leading to distinct physicochemical and biological properties:
*Calculated based on molecular formulas in cited references.
Key Research Findings
Trifluoromethylation Impact : Jismy et al. (2018, 2020) demonstrated that CF₃ groups at positions 5 and 7 increase thermal stability and resistance to enzymatic degradation in pyrazolo[1,5-a]pyrimidines .
Synthetic Efficiency : Schmitt et al. (2018) optimized parallel synthesis for 7-arylpyrazolo[1,5-a]pyrimidin-5-ones, highlighting the versatility of SNAr reactions for diverse substitutions .
Biological Activity
The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 692287-82-4) is a heterocyclic organic compound characterized by its unique structural features, including trifluoromethyl groups and a pyrrol ring. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C25H23F6N4S
- Molecular Weight : 430.54 g/mol
- Density : 1.27 g/cm³ (predicted)
- pKa : 0.54 (predicted)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its mechanisms of action and efficacy against different biological targets.
Antiviral Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antiviral properties. For instance:
- Inhibition of HIV : A study highlighted the effectiveness of similar pyrazolo derivatives against HIV-1, showing an EC50 value of approximately 3.98 µM with a high therapeutic index (CC50/EC50 > 105.25) .
- Measles Virus Inhibition : Another investigation reported that structurally related compounds showed potent inhibition against the measles virus with EC50 values ranging from 60 nM to 0.12 µM .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored:
- CDK9 Inhibition : It was found to inhibit CDK9-mediated RNA polymerase II transcription, which is crucial for the expression of various oncogenes . This inhibition leads to a reduction in the expression levels of Mcl-1, an anti-apoptotic protein.
- Cell Viability Reduction : In vitro studies demonstrated that this compound could significantly reduce cell viability in cancer cell lines, suggesting its potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups has been associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
- Pyrrol and Thienyl Moieties : The incorporation of pyrrol and thienyl rings contributes to the overall biological profile, influencing binding affinity and selectivity towards specific biological targets .
Data Table: Summary of Biological Activities
| Activity Type | Target | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antiviral (HIV) | HIV-1 | 3.98 µM | |
| Antiviral (Measles) | Measles Virus | 60 nM | |
| Anticancer | CDK9-mediated Transcription | N/A | |
| Cell Viability | Cancer Cell Lines | N/A |
Case Studies
Several case studies have illustrated the potential applications of this compound:
- Case Study on HIV Inhibition : A series of experiments demonstrated that modifications to the pyrazolo core can lead to improved antiviral activity against resistant strains of HIV, indicating a promising avenue for drug development.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound resulted in significant apoptosis induction, further supporting its potential as an anticancer agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves:
- Suzuki-Miyaura cross-coupling to introduce the thienyl-pyrrole moiety, using Pd catalysts and arylboronic acids under inert conditions (e.g., DMA solvent, 160°C, 3 hours) .
- Cyclocondensation of aminopyrazole precursors with β-diketones or enaminones to form the pyrazolo[1,5-a]pyrimidine core .
- Nucleophilic aromatic substitution (SNAr) to install trifluoromethyl groups at the 5- and 7-positions, often using K₂CO₃ as a base and TEACl as a phase-transfer catalyst . Yields range from 46% to 89%, depending on substituent reactivity and purification methods .
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray crystallography (e.g., mean C–C bond length = 0.004 Å, R factor = 0.051) to confirm stereochemistry .
- Multinuclear NMR (¹H/¹³C) to identify substituent environments (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 120–150 ppm for pyrimidine carbons) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 463.0821 [M+H]⁺) .
- FTIR to detect functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .
Q. What safety protocols are critical during handling?
- Use PPE (nitrile gloves, goggles, lab coats) and work in fume hoods to avoid inhalation/contact .
- Store in airtight containers under nitrogen to prevent hydrolysis of trifluoromethyl groups.
- Dispose of waste via certified hazardous waste services due to potential environmental persistence .
Advanced Research Questions
Q. How do substituents influence electronic properties and bioactivity?
- Trifluoromethyl groups : Increase metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- Thienyl-pyrrole moiety : Facilitates π-π stacking with aromatic residues in target proteins, as shown in docking studies with ERα/β .
- Steric effects : Substituent positioning (e.g., 2,5-dimethyl on pyrrole) modulates solubility and steric hindrance during receptor interactions .
Q. How can contradictions in pharmacological data be resolved?
- Orthogonal assays : Combine cell viability (MTT assay) with oxidative stress markers (DCFH-DA) to distinguish cytotoxic vs. cytoprotective effects .
- Target validation : Use selective antagonists (e.g., PHTPP for estrogen receptors) to confirm on-target activity .
- Dose-response profiling : Replicate experiments across multiple cell lines (e.g., primary cardiomyocytes vs. cancer cells) to identify context-dependent effects .
Q. What computational strategies predict reactivity in functionalization reactions?
- Density functional theory (DFT) : Models electron-deficient pyrimidine rings, guiding SNAr reactions at the 5- and 7-positions .
- Solvent modeling : Polar aprotic solvents (e.g., DMA) stabilize transition states in Suzuki couplings, improving yields .
- Molecular docking : Predicts binding modes in enzyme active sites (e.g., kinase inhibitors) to prioritize synthetic targets .
Methodological Considerations
- Synthetic optimization : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to enhance SNAr efficiency for trifluoromethylation .
- Crystallization conditions : Use slow evaporation in ethanol/water mixtures to obtain single crystals for X-ray analysis .
- Data validation : Cross-reference NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
